molecular formula C20H24Fe2Na4O14+4 B3068537 Disodium tetracarbonylferrate dioxane complex CAS No. 59733-73-2

Disodium tetracarbonylferrate dioxane complex

Cat. No. B3068537
CAS RN: 59733-73-2
M. Wt: 692.0 g/mol
InChI Key: GNQHSDPSRBMMNX-UHFFFAOYSA-N
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Description

Disodium tetracarbonylferrate dioxane complex, also known as Collman’s Reagent, is an organoiron compound with the linear formula Na2Fe(CO)4 · 1.5C4H8O2 . It is a transition metal catalyst with a molecular weight of 346.02 . This oxygen-sensitive colorless solid is pivotal in numerous chemical synthesis processes due to its versatility and efficiency as a catalyst .


Synthesis Analysis

Disodium tetracarbonylferrate reacts with alkyl halides (RX) to produce alkyl complexes . The reaction can be represented as follows: Na2[Fe(CO)4] + RX → Na[RFe(CO)4] + NaX .


Molecular Structure Analysis

The iron center of this compound is tetrahedral, with Na+ —OCFe interactions . It is commonly used with dioxane complexed to the sodium cation .


Chemical Reactions Analysis

This compound is a carbonylating agent for halides to form aldehydes and ketones . It hydroacylates Michael acceptors and is also used as a reducing agent . It acts as a catalyst for the dismutation of aromatic aldehydes to esters .


Physical And Chemical Properties Analysis

This compound is an oxygen-sensitive colorless solid . It is employed in organic synthesis , mainly to synthesize aldehydes . It is commonly used with dioxane complexed to the sodium cation .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Disodium tetracarbonylferrate dioxane complex is utilized as a catalyst in various organic synthesis reactions. Yamashita et al. (1976) demonstrated its efficacy in the dismutation of aromatic aldehydes to esters, a reaction vital in the synthesis of complex organic compounds (Yamashita, Watanabe, Mitsudo, & Takegami, 1976). Another study by Watanabe et al. (1975) highlighted its role in synthesizing aldehydes and aldehydic acids from carboxylic acid anhydrides, showcasing its versatility in organic transformations (Watanabe, Yamashita, Mitsudo, Igami, & Takegami, 1975).

Involvement in Nucleophilic Acylation

The complex has been shown to be effective in nucleophilic acylation processes. Finke and Sorrell (2003) explored its use in the production of Methyl 7‐Oxoheptanoate and Methyl 7‐Oxoöctanoate, important intermediates in organic chemistry (Finke & Sorrell, 2003).

Mechanism of Action

The mechanism of action of Disodium tetracarbonylferrate dioxane complex involves its reaction with alkyl halides to produce alkyl complexes . Such iron alkyls can be converted to the corresponding carboxylic acid and acid halides .

Safety and Hazards

Disodium tetracarbonylferrate dioxane complex is classified as Acute Tox. 3 Inhalation - Carc. 2 - Pyr. Sol. 1 - Water-react. 2 . It is pyrophoric and self-heating hazardous material . It catches fire spontaneously if exposed to air and releases flammable gas in contact with water . It is toxic if inhaled and is suspected of causing cancer .

properties

IUPAC Name

tetrasodium;carbon monoxide;1,4-dioxane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQHSDPSRBMMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Fe2Na4O14+4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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